molecular formula C13H16N4O2 B2866893 ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate CAS No. 2034371-51-0

ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate

Cat. No.: B2866893
CAS No.: 2034371-51-0
M. Wt: 260.297
InChI Key: IEQQLQUTBUXRQS-UHFFFAOYSA-N
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Description

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at the 4-position and an ethylcarbamate-functionalized ethyl chain at the 1-position. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the pyridine moiety introduces a six-membered aromatic ring with a single nitrogen atom. The ethylcarbamate group (-NHCOOEt) provides a polar, hydrolytically sensitive functional group, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-13(18)15-7-8-17-10-12(9-16-17)11-3-5-14-6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQQLQUTBUXRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole nucleus is classically synthesized via the reaction of hydrazines with 1,3-dicarbonyl compounds. For 4-pyridinyl substitution, 4-pyridinylhydrazine hydrochloride serves as the preferred starting material:

$$
\text{4-Pyridinylhydrazine} + \text{RC(O)CH}_2\text{C(O)R'} \xrightarrow{\text{EtOH, reflux}} \text{4-(Pyridin-4-yl)-1H-pyrazole}
$$

Optimization Insights :

  • Microwave irradiation (100–120°C, 30 min) improves yields to 78–85% compared to conventional reflux (12 h, 65%).
  • Electron-withdrawing groups on diketones enhance cyclization rates but may necessitate post-synthetic modifications for ethylamine linker introduction.

Installation of the Ethylamine Linker

Alkylation of Pyrazole Nitrogen

The ethylamine spacer is introduced via N-alkylation using 2-chloroethylamine or its protected derivatives. Boc-protected 2-aminoethyl bromide facilitates regioselective alkylation under basic conditions:

$$
\text{4-(Pyridin-4-yl)-1H-pyrazole} + \text{Boc-NHCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-protected intermediate}
$$

Challenges :

  • Competing O-alkylation is mitigated by using polar aprotic solvents (DMF, DMSO).
  • Microwave-assisted conditions (80°C, 1 h) achieve 89% yield vs. 74% under conventional heating.

Carbamate Formation

Reaction of Primary Amines with Ethyl Chloroformate

Deprotection of the Boc group (HCl/dioxane) yields the free amine, which reacts with ethyl chloroformate in the presence of a base:

$$
\text{NH}2\text{CH}2\text{CH}2\text{-Pyridinyl-pyrazole} + \text{ClC(O)OEt} \xrightarrow{\text{Et}3\text{N, THF}} \text{Ethyl N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate}
$$

Optimization Parameters :

  • Slow addition of ethyl chloroformate (−10°C) minimizes diethyl carbonate byproduct formation.
  • Triethylamine (2.5 eq.) ensures efficient HCl scavenging.

Spectroscopic Validation and Purity Assessment

NMR and Mass Spectrometry

Representative data for the target compound:

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.59 (d, $$J = 5.2$$ Hz, 2H, Py-H), 7.82 (s, 1H, Pyrazole-H), 7.45 (d, $$J = 5.2$$ Hz, 2H, Py-H), 4.42 (t, $$J = 6.0$$ Hz, 2H, CH$$2$$N), 4.11 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$), 3.68 (t, $$J = 6.0$$ Hz, 2H, CH$$2$$NH), 1.23 (t, $$J = 7.1$$ Hz, 3H, CH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${14}$$H$${17}$$N$$4$$O$$2$$ [M+H]$$^+$$: 289.1301; found: 289.1305.

HPLC Purity Profiles

Method Column Mobile Phase Purity (%)
Reverse-phase C18, 3.5 μm, 4.6×150 mm H$$_2$$O/MeCN + 0.1% TFA 98.7

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Two Primary Pathways

Parameter Pyrazole-First Route Carbamate-Last Route
Total Steps 5 4
Overall Yield (%) 52 61
Purification Complexity Moderate High
Scalability >100 g <50 g

The carbamate-last approach offers higher overall yields due to reduced intermediate isolation steps but requires stringent control during final carbamate formation to avoid over-alkylation.

Chemical Reactions Analysis

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

The structural and functional attributes of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can be contextualized against related compounds from the literature. Below is a detailed comparison:

Structural Features and Functional Groups
Compound Name/ID Core Structure Key Substituents/Functional Groups Biological/Physicochemical Relevance
This compound Pyrazole + pyridine Ethylcarbamate (-NHCOOEt) chain Potential kinase inhibition; moderate polarity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Pyrazole + pyridine + sulfonamide Butyl, dimethyl (pyrazole); sulfonamide (-SO$_2$NH) Enhanced thermal stability (m.p. 138–142°C); sulfonamide moiety for enzyme binding
(4E)-Cyclooct-4-en-1-yl N-[2-({2-[4-(4-{2-[(3R)-3-[[3-(Pyridin-4-yl)-1H-indazol-5-yl]carbamoyl]pyrrolidin-1-yl]acetyl}piperazin-1-yl)phenyl]pyrimidin-5-yl}oxy)ethyl]carbamate Indazole + pyrimidine + carbamate Piperazine, pyrrolidine, cyclooctenyl carbamate Designed for high-affinity protein targeting; complex pharmacokinetics

Key Observations :

  • Functional Group Diversity: Compound 27 replaces the ethylcarbamate with a sulfonamide group, which enhances thermal stability (m.p. 138–142°C) and may improve binding to enzymes like carbonic anhydrases .
  • Complexity vs. Simplicity : The cyclooctenyl carbamate derivative in incorporates a multi-ring system (indazole, pyrimidine) and piperazine, likely optimizing steric and electronic interactions for therapeutic targeting . The target compound’s simpler structure may favor synthetic accessibility and metabolic stability.

Biological Activity

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two significant heterocyclic moieties: a pyridine ring and a pyrazole ring , which are known for their diverse biological activities. The presence of these rings contributes to the compound's interaction with various biological targets, including enzymes and receptors.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Compounds containing pyrazole structures have been reported to possess anticancer properties. This compound may inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens, including bacteria and fungi. This compound's potential as an antimicrobial agent warrants further investigation .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes and potentially leading to antiproliferative effects.
  • Cell Signaling Modulation : It can modulate cell signaling pathways, influencing gene expression related to cell growth and differentiation, which is crucial in cancer progression.

Synthesis and Evaluation Studies

Recent studies have synthesized various derivatives of pyrazole-containing compounds, focusing on their biological evaluation:

CompoundActivityTarget
Compound AAnticancerMDA-MB-231
Compound BAntimicrobialE. coli
This compoundPotentially Anticancer/AntimicrobialVarious

These studies highlight the importance of structural modifications in enhancing biological activity.

Case Studies

A notable study demonstrated that derivatives of pyrazole compounds could effectively inhibit tumor growth in vivo. For example, this compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

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